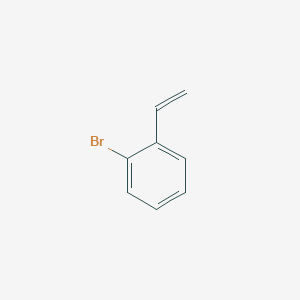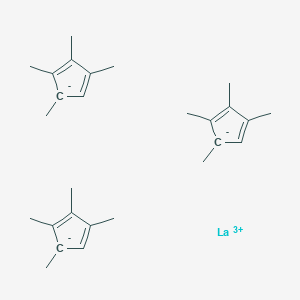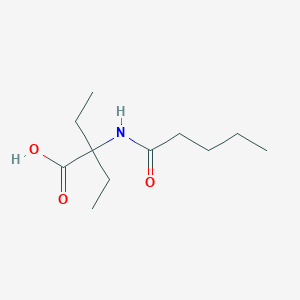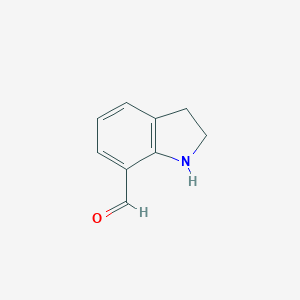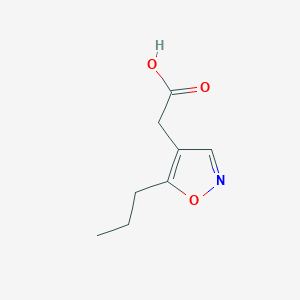
2-(5-Propylisoxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Propylisoxazol-4-yl)acetic acid, also known as PIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PIA is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties.
科学的研究の応用
2-(5-Propylisoxazol-4-yl)acetic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce pain in animal models of inflammatory pain and neuropathic pain.
In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to enhance cognitive function in animal models of Alzheimer's disease.
In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its potential as a drug candidate for various diseases. It has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies.
作用機序
The exact mechanism of action of 2-(5-Propylisoxazol-4-yl)acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for the production of pro-inflammatory prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that is involved in the regulation of inflammation and glucose metabolism.
生化学的および生理学的効果
2-(5-Propylisoxazol-4-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
2-(5-Propylisoxazol-4-yl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies. However, there are some limitations to the use of 2-(5-Propylisoxazol-4-yl)acetic acid in lab experiments. It is a non-selective COX inhibitor, which means that it can also inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions such as gastric mucosal integrity and platelet aggregation.
将来の方向性
There are several future directions for the study of 2-(5-Propylisoxazol-4-yl)acetic acid. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid analogs with improved selectivity for COX-2 could be developed to reduce the risk of adverse effects associated with the inhibition of COX-1. In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid could be further studied for its potential neuroprotective effects in various models of neurodegenerative diseases. In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid could be investigated for its potential as a drug candidate for various diseases such as rheumatoid arthritis, Alzheimer's disease, and stroke. Overall, the study of 2-(5-Propylisoxazol-4-yl)acetic acid has the potential to lead to the development of new drugs with improved efficacy and reduced side effects.
合成法
2-(5-Propylisoxazol-4-yl)acetic acid can be synthesized using various methods, including the reaction of 5-propylisoxazole-4-carboxylic acid with acetic anhydride or acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization using solvents such as ethanol or water.
特性
CAS番号 |
155602-48-5 |
|---|---|
製品名 |
2-(5-Propylisoxazol-4-yl)acetic acid |
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
2-(5-propyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |
InChIキー |
HYQBSPGWFHBEDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NO1)CC(=O)O |
正規SMILES |
CCCC1=C(C=NO1)CC(=O)O |
同義語 |
4-Isoxazoleaceticacid,5-propyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



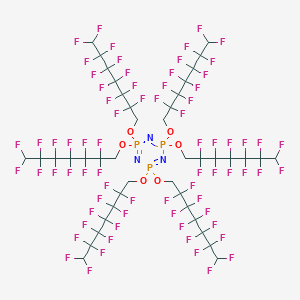
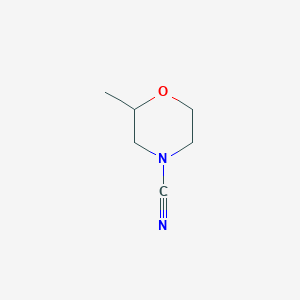
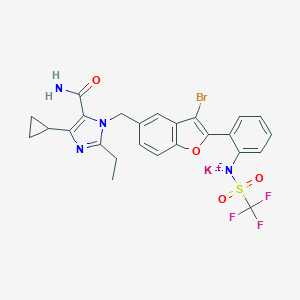
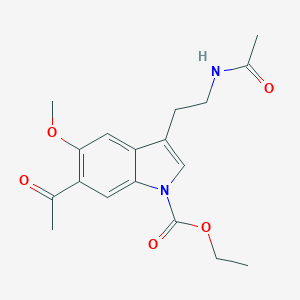
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
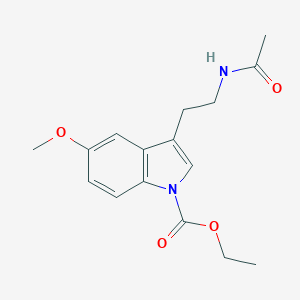
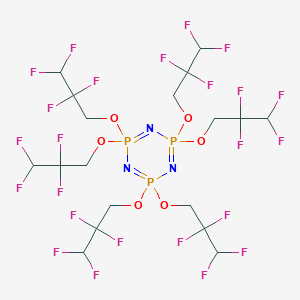
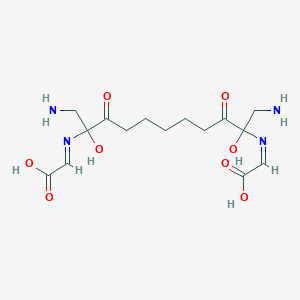
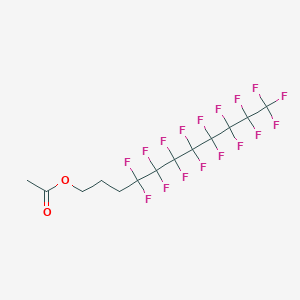
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
